molecular formula C13H17N7 B5754187 4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B5754187
M. Wt: 271.32 g/mol
InChI Key: JZCPSFLVZJNMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl, phenyl, and pyrrolidinyl groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with hydrazine hydrate under reflux conditions.

    Substitution Reactions: The phenyl and pyrrolidinyl groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Types of Reactions:

    Oxidation: The hydrazinyl group can undergo oxidation reactions to form azides or other nitrogen-containing functional groups.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The phenyl and pyrrolidinyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Azides or other nitrogen-containing derivatives.

    Reduction Products: Hydrogenated triazine derivatives.

    Substitution Products: Various functionalized triazine compounds depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, while the triazine core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Properties

IUPAC Name

4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7/c14-19-12-16-11(15-10-6-2-1-3-7-10)17-13(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPSFLVZJNMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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